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Compound of Interest

Compound Name: Isonicotinic acid N-oxide

Cat. No.: B076485 Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals in the field of

medicinal chemistry and tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant

(XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new

antitubercular agents with novel mechanisms of action. Isonicotinic acid N-oxide, a

metabolite of the frontline anti-tuberculosis drug isoniazid, presents a promising scaffold for the

synthesis of new therapeutic candidates. This document provides an overview of its potential,

protocols for the synthesis of its derivatives, and their reported antitubercular activities.

Data Presentation
The following table summarizes the in vitro antitubercular activity of isonicotinic acid N-oxide
and related derivatives against various strains of Mycobacterium tuberculosis.
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Compound
Derivative
Class

Mtb Strain MIC (µM) Reference

Isonicotinic acid

N-oxide
Pyridine N-oxide

Drug-Sensitive

(DS)
0.22 [1]

Isonicotinic acid

N-oxide
Pyridine N-oxide

Multidrug-

Resistant (MDR)
28.06 [1]

Isonicotinic acid

N-oxide
Pyridine N-oxide

Extensively

Drug-Resistant

(XDR)

56.19 [1]

Isoniazid Hydrazide
Drug-Sensitive

(DS)
0.88 [1]

Isonicotinic acid Carboxylic Acid
Drug-Sensitive

(DS)
63.49 [1]

Isonicotinamide Amide
Drug-Sensitive

(DS)
15.98 [1]

Signaling Pathway
The primary mechanism of action of isoniazid, the parent compound of isonicotinic acid N-
oxide, involves the inhibition of mycolic acid synthesis, a crucial component of the

mycobacterial cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-

peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-

acyl carrier protein reductase (InhA). It is hypothesized that derivatives of isonicotinic acid N-
oxide may follow a similar pathway or exhibit alternative mechanisms of action.
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Proposed Mechanism of Action of Isonicotinic Acid N-Oxide Derivatives
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Caption: Proposed mechanism of action for antitubercular agents derived from isonicotinic
acid N-oxide.

Experimental Protocols
The following protocols describe a proposed synthetic route from isonicotinic acid N-oxide to

isonicotinohydrazide, a key intermediate for a wide range of antitubercular agents.

Protocol 1: Reduction of Isonicotinic Acid N-oxide to
Isonicotinic Acid
Objective: To reduce the N-oxide to the corresponding pyridine.

Materials:

Isonicotinic acid N-oxide

Palladium on carbon (10% Pd)

Methanol

Hydrogen gas

Round-bottom flask

Hydrogenation apparatus (e.g., Parr hydrogenator)

Filtration apparatus

Procedure:

In a round-bottom flask, dissolve isonicotinic acid N-oxide (1 equivalent) in methanol.

Carefully add 10% palladium on carbon (typically 5-10 mol % of palladium).

Place the flask in a hydrogenation apparatus.

Evacuate the flask and purge with hydrogen gas (repeat 3 times).
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Pressurize the vessel with hydrogen gas (typically 50-100 psi).

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has

been consumed or the reaction is complete as monitored by TLC or LC-MS.

Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or

argon).

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

Rinse the filter cake with methanol.

Concentrate the filtrate under reduced pressure to yield isonicotinic acid.

Protocol 2: Esterification of Isonicotinic Acid
Objective: To convert the carboxylic acid to an ester, a more reactive intermediate for hydrazide

formation.

Materials:

Isonicotinic acid

Methanol (or other suitable alcohol)

Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Separatory funnel
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Rotary evaporator

Procedure (using Thionyl Chloride):

To a stirred solution of isonicotinic acid (1 equivalent) in methanol at 0 °C, add thionyl

chloride (2 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours,

or until the reaction is complete as monitored by TLC.

Cool the mixture to room temperature and carefully neutralize with a saturated solution of

sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 times).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the methyl isonicotinate.

Protocol 3: Synthesis of Isonicotinohydrazide
Objective: To form the hydrazide from the corresponding ester.

Materials:

Methyl isonicotinate

Hydrazine hydrate

Ethanol

Round-bottom flask

Reflux condenser

Procedure:

Dissolve methyl isonicotinate (1 equivalent) in ethanol in a round-bottom flask.

Add hydrazine hydrate (typically 1.5-2 equivalents).
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Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product, isonicotinohydrazide, will often precipitate out of the solution.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Workflow
The general workflow for the discovery of new antitubercular agents from isonicotinic acid N-
oxide involves synthesis, characterization, and biological evaluation.
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General Workflow for Antitubercular Drug Discovery
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Caption: A generalized workflow for the synthesis and evaluation of antitubercular agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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